molecular formula C15H20INO4 B10821820 Iodosalinosporamide

Iodosalinosporamide

Cat. No. B10821820
M. Wt: 405.23 g/mol
InChI Key: JAZCCWDRHBENHK-SHTIJGAHSA-N
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Description

Iodosalinosporamide is a derivative of the naturally occurring compound salinosporamide A, which is produced by marine bacteria of the genus Salinispora. This compound is known for its potent proteasome inhibitory activity, making it a promising candidate for anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodosalinosporamide is synthesized by displacing the chloroethyl group at the C-2 position of salinosporamide A with an iodoethyl group . This modification is typically achieved through a series of organic reactions involving halogen exchange under controlled conditions.

Industrial Production Methods: The industrial production of this compound involves microbial fermentation of Salinispora species, followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield, and the compound is then chemically modified to introduce the iodoethyl group .

Chemical Reactions Analysis

Types of Reactions: Iodosalinosporamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships and optimize biological activity .

Scientific Research Applications

Iodosalinosporamide has several scientific research applications, including:

Mechanism of Action

Iodosalinosporamide exerts its effects by covalently modifying the active site threonine residues of the 20S proteasome. This inhibition of proteasome activity leads to the accumulation of misfolded and defective proteins, ultimately inducing apoptosis in cancer cells . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for regulated protein degradation in eukaryotic cells .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the iodoethyl group, which enhances its proteasome inhibitory activity and potentially improves its pharmacokinetic properties. This modification distinguishes it from other salinosporamide derivatives and similar compounds .

properties

Molecular Formula

C15H20INO4

Molecular Weight

405.23 g/mol

IUPAC Name

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-iodoethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C15H20INO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1

InChI Key

JAZCCWDRHBENHK-SHTIJGAHSA-N

Isomeric SMILES

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCI

Canonical SMILES

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCI

Origin of Product

United States

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